molecular formula C23H23N5O3 B357853 6-imino-N-[2-(4-methoxyphenyl)ethyl]-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 848204-43-3

6-imino-N-[2-(4-methoxyphenyl)ethyl]-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B357853
CAS No.: 848204-43-3
M. Wt: 417.5g/mol
InChI Key: KBAXCOIARPRLIL-UHFFFAOYSA-N
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Description

2-imino-N-[2-(4-methoxyphenyl)ethyl]-1,10-dimethyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-imino-N-[2-(4-methoxyphenyl)ethyl]-1,10-dimethyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The initial step involves the construction of the pyrimidine core through a cyclization reaction. This can be achieved by reacting appropriate precursors under acidic or basic conditions to form the dipyrido[1,2-a:2’,3’-d]pyrimidine scaffold.

    Introduction of the Imino Group: The imino group can be introduced via a condensation reaction with an appropriate amine.

    Attachment of the Methoxyphenyl Ethyl Group: This step involves the alkylation of the pyrimidine core with a 4-methoxyphenyl ethyl halide under basic conditions.

    Final Modifications: The final steps may include methylation and other functional group modifications to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structure suggests it could interact with proteins, nucleic acids, or cell membranes, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological activities. It may exhibit properties such as anti-inflammatory, anti-cancer, or antimicrobial activities, making it a valuable lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties may also make it suitable for applications in electronics or nanotechnology.

Mechanism of Action

The mechanism of action of 2-imino-N-[2-(4-methoxyphenyl)ethyl]-1,10-dimethyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-imino-N-[2-(4-methoxyphenyl)ethyl]-1,10-dimethyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide lies in its specific structural features, such as the presence of the methoxyphenyl ethyl group and the imino functionality. These features may confer unique biological activities and chemical reactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of 2-imino-N-[2-(4-methoxyphenyl)ethyl]-1,10-dimethyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

848204-43-3

Molecular Formula

C23H23N5O3

Molecular Weight

417.5g/mol

IUPAC Name

6-imino-N-[2-(4-methoxyphenyl)ethyl]-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C23H23N5O3/c1-14-5-4-12-28-20(14)26-21-18(23(28)30)13-17(19(24)27(21)2)22(29)25-11-10-15-6-8-16(31-3)9-7-15/h4-9,12-13,24H,10-11H2,1-3H3,(H,25,29)

InChI Key

KBAXCOIARPRLIL-UHFFFAOYSA-N

SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3C)C(=O)NCCC4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3C)C(=O)NCCC4=CC=C(C=C4)OC

Origin of Product

United States

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